GSK-3β vs. CDK1 Selectivity: 1-Azakenpaullone Demonstrates >100-Fold Window vs. ~15-Fold for Kenpaullone
1-Azakenpaullone inhibits GSK-3β with an IC50 of 18 nM while exhibiting substantially reduced activity against CDK1/cyclin B (IC50 = 2.0 μM), resulting in a selectivity ratio of approximately 111-fold. In contrast, the parent compound kenpaullone inhibits GSK-3β with an IC50 of 23 nM but demonstrates only ~15-fold selectivity over CDK1/cyclin B (IC50 = 0.34 μM) [1]. This enhanced selectivity is attributed to distinct charge distribution within the 1-azakenpaullone heterocyclic core, which diminishes binding affinity for the CDK1 ATP-binding pocket [2].
| Evidence Dimension | GSK-3β vs. CDK1/cyclin B selectivity ratio |
|---|---|
| Target Compound Data | GSK-3β IC50 = 18 nM; CDK1/cyclin B IC50 = 2.0 μM; Selectivity ratio = 111 |
| Comparator Or Baseline | Kenpaullone: GSK-3β IC50 = 23 nM; CDK1/cyclin B IC50 = 0.34 μM; Selectivity ratio = 15 |
| Quantified Difference | Selectivity ratio difference: 111 vs. 15 (7.4-fold improvement in selectivity) |
| Conditions | Recombinant kinase activity assays; ATP-competitive binding |
Why This Matters
Higher selectivity reduces confounding off-target CDK inhibition in cell cycle studies, enabling cleaner interpretation of GSK-3β-specific phenotypes.
- [1] Kunick C, Lauenroth K, Leost M, et al. 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta. Bioorg Med Chem Lett. 2004;14(2):413-416. PMID: 14698171. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. 1-azakenpaullone ligand page. Ligand ID: 8018. View Source
